Canertinib dihydrochloride is an orally bioavailable quinazoline derivative []. It acts as a potent, irreversible inhibitor of tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) family, also known as the ErbB family [, , ]. This family includes EGFR (ErbB-1), ErbB-2 (HER2), ErbB-3, and ErbB-4 [, ]. Canertinib dihydrochloride plays a significant role in scientific research, particularly in oncology, as a tool for studying the ErbB signaling pathway and its role in cancer development and progression.
Canertinib dihydrochloride exerts its effects by irreversibly binding to the intracellular ATP-binding site of ErbB family receptors [, ]. This binding effectively blocks signal transduction through these receptors, leading to the inhibition of downstream signaling pathways such as the Ras/MAP kinase and PI-3 kinase/AKT pathways []. By disrupting these crucial signaling pathways, canertinib dihydrochloride induces apoptosis (programmed cell death) in tumor cells and suppresses their proliferation [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5